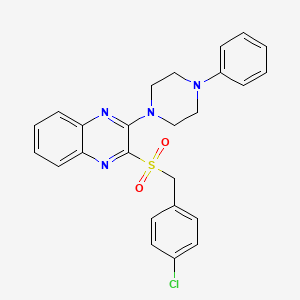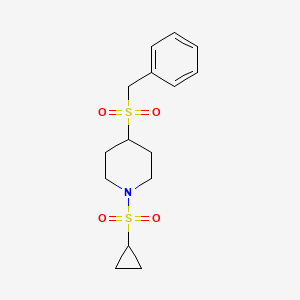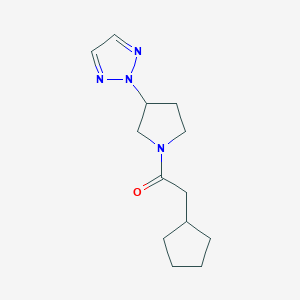
6-Chloro-4-methylpyridine-3-sulfinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-Chloro-4-methylpyridine-3-sulfinic acid is a chemical compound with the CAS Number: 2193061-05-9. It has a molecular weight of 191.64 and its IUPAC name is this compound . The physical form of this compound is a powder .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H6ClNO2S/c1-4-2-6(7)8-3-5(4)11(9)10/h2-3H,1H3,(H,9,10) and the InChI key is QLXILJWFQJERPH-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
This compound is a powder with a molecular weight of 191.64 . It is stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Reactivity and Synthesis
6-Chloro-4-methylpyridine-3-sulfinic acid exhibits unique reactivity patterns that are valuable in synthetic chemistry. For instance, the Ir(2-phenylpyridine)2(benzene-1,2-dithiolate) anion reacts with methyl iodide and AuPR3(+) to form S-methylated and S-aurated complexes, respectively. These reactions are completely diastereoselective, producing only specific enantiomers due to the stereoelectronic effects influenced by the chirality of the iridium ion. The methylated and aurated complexes can be oxidized to yield sulfinate-thiother, disulfoxide, and sulfinate-sulfoxide complexes, showcasing the versatile reactivity of sulfinic acid derivatives in the formation of complex structures with potential applications in material science and catalysis (V. Nguyen, R. Khoo, J. Yip, 2015).
Biochemical Reactivity
In biochemistry, sulfenic acid, which can be formed from the oxidation of thiols, is a critical intermediate in the redox modulation of proteins. Although not directly related to this compound, understanding the reactivity of sulfenic acids, such as those formed in human serum albumin, provides insights into how sulfinic acid derivatives may interact in biological systems. This knowledge is essential for designing drugs and studying their metabolism (L. Turell, H. Botti, S. Carballal, et al., 2008).
Synthetic Methodologies
A study on the mild and general method for the synthesis of sulfonamides demonstrates the use of methyl sulfinates, including derivatives similar to this compound, in synthesizing a wide range of sulfonamide compounds. This method avoids the use of hazardous materials and provides a facile approach to synthesizing compounds with potential pharmaceutical applications, underscoring the importance of sulfinic acids in drug synthesis (J. G. Ruano, A. Parra, F. Yuste, Virginia M. Mastranzo, 2008).
Inhibitory Studies
Compounds derived from this compound have been studied for their inhibitory effects on enzymes, such as human carbonic anhydrase isoenzymes. These studies are crucial for developing new therapeutic agents targeting various diseases. The ability to inhibit specific enzymes demonstrates the potential pharmaceutical applications of this compound derivatives (C. Yenikaya, M. Sarı, H. İlkimen, et al., 2011).
Properties
IUPAC Name |
6-chloro-4-methylpyridine-3-sulfinic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO2S/c1-4-2-6(7)8-3-5(4)11(9)10/h2-3H,1H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLXILJWFQJERPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1S(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(2S)-1-Fluoropropan-2-yl]-6-methylsulfonylpyridine-3-carboxamide](/img/structure/B2576350.png)


![(Z)-N-(5-Benzyl-6,7-dihydro-4H-[1,3]thiazolo[4,5-c]pyridin-2-yl)-2-cyano-3-(4-phenylmethoxyphenyl)prop-2-enamide](/img/structure/B2576356.png)


![7-(2,4-dichlorobenzyl)-1,3,9-trimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2576359.png)
![ethyl 3-(benzo[d]thiazol-2-yl)-8-((dimethylamino)methyl)-6-ethyl-7-hydroxy-4-oxo-4H-chromene-2-carboxylate](/img/structure/B2576360.png)

![Methyl {[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetate](/img/structure/B2576363.png)
![3-[5-(Difluoromethyl)-3-methyl-4-nitropyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2576364.png)


![(9,9-Dimethyl-4-azatricyclo[6.1.1.02,6]decan-2-yl)methanamine](/img/structure/B2576373.png)
